(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a phenyl group, and a dibromofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4,5-dibromofuran-2-carbaldehyde with 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The dibromofuran moiety allows for halogen substitution reactions, where bromine atoms can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: The compound’s unique structure could be explored for potential therapeutic properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core with a dibromofuran moiety. This structural arrangement provides distinct chemical properties and reactivity patterns that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H7Br2NO2S2 |
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Molecular Weight |
445.2 g/mol |
IUPAC Name |
(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H7Br2NO2S2/c15-10-6-9(19-12(10)16)7-11-13(18)17(14(20)21-11)8-4-2-1-3-5-8/h1-7H/b11-7+ |
InChI Key |
JOIGMIFRGQIXGR-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(O3)Br)Br)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(O3)Br)Br)SC2=S |
Origin of Product |
United States |
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